Technical Guide: (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid
Technical Guide: (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid is a chiral heterocyclic compound that has garnered attention in medicinal chemistry and drug development. Its rigidified cyclic structure, derived from (R)-α,β-diaminopropionic acid, makes it a valuable scaffold for the synthesis of peptidomimetics and other biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents.
Chemical and Physical Properties
(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid, also known by its IUPAC name (4R)-2-oxo-3-(phenylmethoxycarbonyl)imidazolidine-4-carboxylic acid, is a white to off-white solid. While detailed experimental data on its physical properties are not widely published, its fundamental chemical characteristics are well-established.
Table 1: Chemical and Physical Properties of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 264.23 g/mol | --INVALID-LINK-- |
| CAS Number | 634614-25-8 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| SMILES | O=C(O)[C@H]1CNC(=O)N1C(=O)OCC2=CC=CC=C2 | --INVALID-LINK-- |
| InChI Key | AYSUEIZKNBGWGN-SECBINFHSA-N | --INVALID-LINK-- |
Note: Quantitative data for melting point, solubility, and optical rotation are not consistently reported in publicly available literature and may vary between batches.
Synthesis
Conceptual Synthetic Workflow
The synthesis can be logically broken down into the following key steps:
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Based on established methods for the synthesis of similar imidazolidinones from di-amino acids, a plausible experimental protocol is outlined below. Note: This is a hypothetical protocol and would require optimization.
Step 1: Synthesis of (R)-2-amino-3-(((benzyloxy)carbonyl)amino)propanoic acid
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Dissolve (R)-α,β-diaminopropionic acid hydrochloride in a suitable aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) at 0°C.
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Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH of the solution between 9 and 10.
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Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
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Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Filter, wash the solid with cold water, and dry under vacuum to yield (R)-2-amino-3-(((benzyloxy)carbonyl)amino)propanoic acid.
Step 2: Synthesis of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid
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Suspend the N-β-Cbz protected diaminopropionic acid in an inert solvent (e.g., dioxane or THF).
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Add a phosgene equivalent, such as triphosgene, to the suspension at room temperature under an inert atmosphere.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid.
Biological Activity and Applications
The primary interest in (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid stems from its potential use as a key building block in the synthesis of peptide deformylase (PDF) inhibitors.
Peptide Deformylase as a Drug Target
Peptide deformylase is a metalloenzyme that is essential for bacterial protein synthesis. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. As this process is absent in eukaryotes, PDF represents a highly selective target for the development of novel antibacterial agents.
Role in the Synthesis of PDF Inhibitors
The imidazolidinone scaffold of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid can serve as a constrained peptidomimetic core in the design of PDF inhibitors. The carboxylic acid functionality provides a handle for further chemical modification, allowing for the introduction of various side chains and metal-chelating groups that are crucial for binding to the active site of the PDF enzyme.
Caption: Workflow for developing PDF inhibitors from the target compound.
Potential Signaling Pathway Involvement
As an intermediate for antibacterial drug candidates, the ultimate biological effect of compounds derived from (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid would be the disruption of bacterial protein synthesis. This leads to bacteriostasis or bactericidal effects, thereby inhibiting bacterial growth and proliferation.
Caption: Proposed mechanism of action for derived PDF inhibitors.
Experimental Protocols for Biological Assays
Assessing the biological activity of compounds derived from (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid would involve enzymatic assays to determine their inhibitory effect on peptide deformylase.
Peptide Deformylase Inhibition Assay (Coupled Enzyme Assay)
This assay measures the activity of PDF by coupling the release of formate to the activity of formate dehydrogenase (FDH), which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the PDF activity.
Materials:
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Purified recombinant peptide deformylase (PDF)
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Formate dehydrogenase (FDH)
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β-Nicotinamide adenine dinucleotide (NAD⁺)
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N-formyl-Met-Ala-Ser (fMAS) or other suitable peptide substrate
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
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Test compounds (dissolved in DMSO)
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96-well microplate and plate reader
Procedure:
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Prepare a reaction mixture containing assay buffer, NAD⁺, and FDH.
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Add the test compound at various concentrations to the wells of the microplate.
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Add the PDF enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
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Initiate the reaction by adding the fMAS substrate.
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Immediately monitor the increase in absorbance at 340 nm over time using a microplate reader.
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Calculate the initial reaction velocities and determine the IC₅₀ values for the test compounds.
Conclusion
(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid is a valuable chiral building block with significant potential in the development of novel antibacterial agents, particularly as a scaffold for peptide deformylase inhibitors. While further research is needed to fully characterize its physical properties and optimize its synthesis, its structural features make it a compound of high interest for medicinal chemists and drug development professionals. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for future research and development efforts centered on this promising molecule.
